3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 3-chloro-6-methyl-substituted benzothiophene core and a 3,4-dimethoxyphenethylamine side chain. This compound is structurally designed to optimize interactions with biological targets, leveraging the electron-withdrawing chlorine atom for enhanced stability and the methyl group for hydrophobic interactions. The 3,4-dimethoxyphenethyl moiety may contribute to receptor binding affinity, as seen in related compounds targeting neurological or cardiovascular systems .
Properties
IUPAC Name |
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-4-6-14-17(10-12)26-19(18(14)21)20(23)22-9-8-13-5-7-15(24-2)16(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLCAKWWIRKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H18ClN O3
- Molecular Weight : 319.8 g/mol
- IUPAC Name : 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- CAS Number : 10268-49-2
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : Inhibits the growth of a range of bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A high-throughput screening assay evaluated the compound's effectiveness against M. tuberculosis. The results indicated:
- Inhibition Concentration (IC50) : A significant reduction in bacterial viability was observed at concentrations as low as 15 μg/mL.
- Selectivity Index : The compound exhibited a favorable selectivity index (CC50/TB IC90), indicating a higher safety margin for therapeutic use compared to toxicity in normal cells .
Anticancer Activity
The compound was tested against various cancer cell lines, including breast and colon cancer models. Key findings include:
- Cell Viability Assay : A dose-dependent decrease in cell viability was noted, with IC50 values ranging from 10 to 20 μM across different cell lines.
- Mechanism of Action : Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays .
Case Studies
- Study on Mycobacterial Inhibition :
- Cytotoxicity in Cancer Models :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN O3 |
| Molecular Weight | 319.8 g/mol |
| CAS Number | 10268-49-2 |
| Antimicrobial IC50 | ~15 μg/mL |
| Cancer Cell Line IC50 | 10 - 20 μM |
| Selectivity Index | Favorable |
Comparison with Similar Compounds
Substituent Effects on the Benzothiophene Core
The benzothiophene scaffold is a common feature in medicinal chemistry. Key comparisons include:
Key Findings :
Side Chain Variations
The amide side chain significantly influences pharmacokinetics and target engagement:
Key Findings :
- Dimethoxyphenethylamine vs. Trifluoromethylphenyl : The trifluoromethyl group in increases lipophilicity (LogP) and resistance to oxidative metabolism, whereas the dimethoxyphenethyl group may favor interactions with aminergic receptors (e.g., serotonin or adrenergic receptors) .
- Synthetic Accessibility : Rip-B () was synthesized in 80% yield via a straightforward amidation, suggesting that the target compound’s synthesis may require optimized conditions due to steric hindrance from the benzothiophene core .
Molecular Complexity and Drug-Likeness
Higher complexity is observed in compounds like 3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (), which features a bis-benzothiophene structure (MW = 531.5 g/mol). Such compounds may face challenges in bioavailability despite potent target engagement . In contrast, the target compound’s molecular weight (~414 g/mol) aligns better with Lipinski’s rule of five, suggesting favorable oral absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
